4-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride
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Description
Synthesis Analysis
The synthesis of related compounds such as 4-Methoxyphenylhydrazine hydrochloride has been described in the literature . The process involves adding hydrochloric acid and sodium nitrite into aniline, followed by reduction, hydrolysis, and acid-precipitation .Molecular Structure Analysis
The molecular structure of a similar compound, 4-Methoxyphenyl piperazine, has been studied using density functional theory (DFT) and TD-DFT/B3LYP/6-311++G (d,p) methods . The study included conformer analysis of isomer structures, optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, and more .Safety and Hazards
The safety data sheet for 4-Methoxyphenylhydrazine hydrochloride indicates that it may cause an allergic skin reaction and is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mechanism of Action
- The primary targets of MFCD13186133 are not well-defined in the literature. However, it is classified as an antispasmodic drug, suggesting that it likely acts on smooth muscle within the gastrointestinal (GI) tract .
- While specific pathways affected by MFCD13186133 are not fully elucidated, it may alter ion channel permeabilities, block noradrenaline reuptake, and exhibit weak anti-muscarinic properties .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
properties
IUPAC Name |
4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c1-7-10(11(12)14-13-7)8-3-5-9(15-2)6-4-8;/h3-6H,1-2H3,(H3,12,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMJNPRMHBARTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)C2=CC=C(C=C2)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride |
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